molecular formula C10H16N2O3 B4068892 N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B4068892
M. Wt: 212.25 g/mol
InChI Key: IOJNLNQSXFJWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as CP-544, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-544 is a small molecule inhibitor that targets various proteins involved in the regulation of cell growth and proliferation.

Mechanism of Action

N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide exerts its therapeutic effects by targeting various proteins involved in the regulation of cell growth and proliferation. N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide selectively binds to the ATP-binding site of these proteins, leading to the inhibition of their enzymatic activity. This results in the inhibition of cell growth and proliferation, induction of apoptosis, and regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide inhibits the proliferation of cancer cells, induces apoptosis, and regulates gene expression. In vivo studies have shown that N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide reduces tumor growth, improves glucose tolerance and insulin sensitivity, and reduces inflammation.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target proteins, leading to potent inhibition of their enzymatic activity. However, N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide also has some limitations. It has poor solubility in water, which can limit its bioavailability in vivo. It also has a short half-life, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide. First, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects. Second, studies are needed to optimize the synthesis and purification of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide to improve its bioavailability and efficacy. Third, studies are needed to evaluate the safety and toxicity of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide in vivo. Fourth, studies are needed to evaluate the potential of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a therapeutic agent in other diseases beyond cancer, diabetes, and inflammation. Finally, studies are needed to evaluate the potential of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a combination therapy with other drugs for improved therapeutic efficacy.

Scientific Research Applications

N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer, N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to inhibit the proliferation of cancer cells by targeting proteins involved in the cell cycle and DNA replication. In diabetes, N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose metabolism. In inflammation, N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.

properties

IUPAC Name

N'-cyclopropyl-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9(10(14)12-7-3-4-7)11-6-8-2-1-5-15-8/h7-8H,1-6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNLNQSXFJWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxamide, N-cyclopropyl-N'-(2-tetrahydrofurfuryl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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